1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone
Description
1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone is an aromatic ketone featuring a bromine atom at the 3-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 4-position of the phenyl ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic derivatives for drug discovery. Its structural uniqueness arises from the cyclopropylmethoxy substituent, which imparts steric bulk and modulates electronic properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAWBUKFXTUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom, a cyclopropylmethoxy group, and an ethanone moiety attached to a phenyl ring. Its unique structure suggests various possible interactions with biological targets, making it a subject of interest for therapeutic applications.
- Molecular Formula : C12H13BrO2
- Molecular Weight : 269.13 g/mol
The structural features of this compound influence its reactivity and interaction with biological systems. The presence of the bromine atom and the cyclopropylmethoxy group enhances its binding affinity to specific molecular targets.
The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. The compound may function as either an agonist or antagonist, modulating the activity of proteins involved in critical cellular processes. Preliminary studies suggest that it may inhibit specific enzymes or receptors, leading to significant physiological effects.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Phosphodiesterase Inhibition
This compound has been explored as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory processes. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory concentrations (IC50 values) comparable to established antibiotics, indicating its potential as a therapeutic agent .
Study 2: Anticancer Mechanism
In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that it induced cell cycle arrest and apoptosis via the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .
Data Table: Biological Activities Overview
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 20 | Disruption of membrane integrity |
| Anticancer | MCF-7 (breast cancer) | 10 | Apoptosis via caspase activation |
| Anticancer | A549 (lung cancer) | 12 | Cell cycle arrest |
| PDE4 Inhibition | Human lung fibroblasts | 25 | Increased cAMP levels |
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key analogues, highlighting substituent differences and molecular properties:
Key Structural and Electronic Differences
- Cyclopropylmethoxy vs. Methoxy: The cyclopropylmethoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to methoxy (e.g., 1-(3-Bromo-4-methoxyphenyl)ethanone). This can enhance membrane permeability in drug candidates .
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability (vs. Cl in 1-(4-Bromo-3-chlorophenyl)ethanone) influence reactivity in cross-coupling reactions and halogen bonding .
- Hydroxyl vs. Alkoxy: Hydroxyl-substituted analogues (e.g., 1-(4-Bromo-3-hydroxyphenyl)ethanone) exhibit stronger hydrogen-bonding capacity, affecting solubility and crystal packing .
Physicochemical and Functional Comparisons
Reactivity
- Nucleophilic Substitution : Bromine at the 3-position in the target compound facilitates substitution reactions, whereas electron-withdrawing groups (e.g., CF₃ in ) deactivate the ring.
- Oxidative Stability : Cyclopropylmethoxy’s saturated structure enhances oxidative stability compared to allyloxy or propargyloxy groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
